molecular formula C11H7ClN4O B8468947 6-(6-chloro-1H-benzoimidazol-2-yl)-2H-pyridazin-3-one

6-(6-chloro-1H-benzoimidazol-2-yl)-2H-pyridazin-3-one

Cat. No. B8468947
M. Wt: 246.65 g/mol
InChI Key: ZJZBVFYYJROZPQ-UHFFFAOYSA-N
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Patent
US07767677B2

Procedure details

A mixture of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (0.790 g, 5.000 mmol) and 4-chlorobenzene-1,2-diamine (0.720 g, 5.000 mmol) was added to pre-heated (150° C.) polyphosphoric acid (5 g) with stirring, and the reaction was stirred at 150 C for 2 hours. Water was added to the reaction mixture, and the resulting solution was neutralized with NaHCO3, and extracted with ethyl acetate. The organic phase was dried and evaporated to afford 6-(6-chloro-1H-benzoimidazol-2-yl)-2H-pyridazin-3-one as a dark solid (0.210 g, 0.85 mmol, 17% yield).
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:7][N:6]=[C:5]([C:8](O)=O)[CH:4]=[CH:3]1.[Cl:11][C:12]1[CH:13]=[C:14]([NH2:19])[C:15]([NH2:18])=[CH:16][CH:17]=1.C([O-])(O)=O.[Na+]>O>[Cl:11][C:12]1[CH:17]=[CH:16][C:15]2[N:18]=[C:8]([C:5]3[CH:4]=[CH:3][C:2](=[O:1])[NH:7][N:6]=3)[NH:19][C:14]=2[CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.79 g
Type
reactant
Smiles
O=C1C=CC(=NN1)C(=O)O
Name
Quantity
0.72 g
Type
reactant
Smiles
ClC=1C=C(C(=CC1)N)N
Step Two
Name
polyphosphoric acid
Quantity
5 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the reaction was stirred at 150 C for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(NC(=N2)C=2C=CC(NN2)=O)C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.85 mmol
AMOUNT: MASS 0.21 g
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.